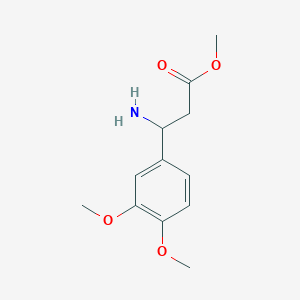

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

Description

BenchChem offers high-quality Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDHEFCLHFWWJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate: A Technical Guide to Properties, Synthesis, and Applications in Peptidomimetics

Executive Summary

Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate is a highly specialized chiral

Physicochemical Profiling

Accurate characterization of the starting material is critical for downstream synthetic reliability. The compound is most frequently isolated and stored as a hydrochloride salt to prevent spontaneous lactamization or degradation[1].

| Property | Specification |

| Chemical Name | Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate |

| CAS Registry Number | 54503-20-7 (Hydrochloride salt)[1] |

| Molecular Formula | C12H17NO4 (Free base) / C12H17NO4·HCl (Salt)[2] |

| Molecular Weight | 239.27 g/mol (Free base) / 275.72 g/mol (Salt)[2] |

| Stereochemistry | (3S) Configuration |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMF, DMSO; Insoluble in Hexanes |

Mechanistic Rationale in Drug Design

The incorporation of Methyl (3S)-3-amino-3-(3,4-dimethoxyphenyl)propanoate into therapeutic candidates is driven by two distinct structural advantages:

-

Proteolytic Stability via the

-Backbone: Natural -

The Veratryl Pharmacophore: The 3,4-dimethoxyphenyl moiety provides a dense, electron-rich aromatic ring capable of acting as a dual hydrogen-bond acceptor. This specific motif is a known pharmacophore for interacting with biogenic amine receptors and phosphodiesterase (PDE) enzymes, enhancing both the lipophilicity and the target-binding affinity of the parent molecule.

Fig 1: Mechanistic logic of β-amino acid-induced proteolytic stability.

Synthetic Workflows & Protocols

While enzymatic resolution of racemic mixtures is possible, it inherently caps the theoretical yield at 50%. For industrial and advanced research applications, transition-metal-catalyzed asymmetric hydrogenation of

Protocol A: Asymmetric Synthesis via Rh-Catalyzed Hydrogenation

Causality Note: We utilize the [Rh(COD)((R,R)-Me-DuPhos)]BF4 catalyst because the C2-symmetric chiral pocket of the DuPhos ligand rigidly coordinates the

-

Substrate Preparation: Synthesize the precursor, methyl (Z)-3-amino-3-(3,4-dimethoxyphenyl)acrylate, via a Reformatsky-type condensation of 3,4-dimethoxybenzonitrile with methyl bromoacetate in the presence of activated zinc. Purify via recrystallization.

-

Catalyst Preparation: Operating within a nitrogen-filled glovebox to prevent catalyst oxidation, dissolve [Rh(COD)((R,R)-Me-DuPhos)]BF4 (1.0 mol%) in degassed, anhydrous methanol.

-

Hydrogenation: Transfer the substrate and the catalyst solution to a high-pressure Parr reactor. Purge the system with

gas three times to remove residual nitrogen. Pressurize the reactor to 90 psi with -

Self-Validating Reaction: Stir the mixture at 25°C for 12 hours. Validation: The reaction progress is macroscopically self-validating; the cessation of hydrogen pressure drop in the reactor precisely indicates quantitative conversion.

-

Workup & Isolation: Vent the reactor safely. Concentrate the methanolic solution in vacuo. Precipitate the final product as the hydrochloride salt by the dropwise addition of 2M HCl in diethyl ether. Filter and dry under a vacuum.

Fig 2: Asymmetric synthesis workflow utilizing Rh-catalyzed hydrogenation.

Protocol B: Preparation for Solid-Phase Peptide Synthesis (SPPS)

To incorporate this building block into a peptide chain via standard Fmoc-SPPS, the methyl ester must be saponified, and the amine must be protected. Causality Note: Fmoc is chosen over Boc because it allows for mild, base-catalyzed deprotection (using piperidine) during SPPS, which is orthogonal to the acid-labile protecting groups used on other amino acid side chains.

-

Saponification: Dissolve the methyl ester hydrochloride in a 1:1 mixture of THF and

. Add 2.5 equivalents of -

Fmoc Protection: Dissolve the free acid in a 1:1 mixture of 10% aqueous

and 1,4-dioxane. Cool to 0°C. Add 1.1 equivalents of Fmoc-OSu dropwise. -

Isolation: Stir the reaction mixture for 12 hours, allowing it to warm to room temperature. Acidify to pH 2 with 1M HCl, extract with Dichloromethane (DCM), dry over

, and purify via flash column chromatography to yield the Fmoc-protected monomer ready for SPPS.

Analytical Validation

Rigorous analytical validation ensures the stereochemical integrity of the synthesized building block.

-

Chiral HPLC: Enantiomeric excess (ee) is determined using a Chiralcel OD-H column. Mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v). Flow rate: 1.0 mL/min. The (3S) enantiomer exhibits a distinct retention time compared to the (3R) enantiomer, confirming >99% ee.

-

Nuclear Magnetic Resonance (1H NMR, 400 MHz, CDCl3): The structural identity is confirmed by diagnostic peaks: the two methoxy singlets at ~3.85 ppm (6H), the chiral methine triplet/doublet of doublets at ~4.4 ppm (1H), and the diastereotopic methylene protons at ~2.7 ppm (2H).

References

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "beta-Peptides: from structure to function." Chemical Reviews.[Link]

-

Tang, W., & Zhang, X. (2003). "New chiral phosphorus ligands for enantioselective hydrogenation." Chemical Reviews.[Link]

Sources

- 1. METHYL 3-AMINO-3-(3,4-DIMETHOXYPHENYL)PROPANOATE HYDROCHLORIDE | 54503-20-7 [chemicalbook.com]

- 2. Methyl 3-Amino-3-(3,4-dimethoxyphenyl)propanoate Hydrochloride_54503-20-7_M289715_ãè±èæ ååç½ã [gjbzwz.com]

- 3. beta-Peptides: from structure to function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New chiral phosphorus ligands for enantioselective hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-dimethoxyphenyl beta-amino acid analogs in drug discovery

An In-depth Technical Guide to 3,4-Dimethoxyphenyl β-Amino Acid Analogs in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of non-natural amino acids into small molecule scaffolds represents a cornerstone of modern medicinal chemistry. Among these, β-amino acids have garnered significant attention for their ability to impart unique conformational constraints and enhanced proteolytic stability compared to their α-amino acid counterparts.[1][2] This guide provides a comprehensive technical overview of a specific, promising subclass: β-amino acid analogs featuring the 3,4-dimethoxyphenyl moiety. We will explore the underlying scientific rationale for combining these two structural motifs, detail robust synthetic and analytical methodologies, outline a systematic workflow for biological evaluation, and discuss key considerations for their advancement as viable drug candidates. This document is intended for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Convergence of β-Amino Acids and a Privileged Pharmacophore

The journey of a drug from concept to clinic is fraught with challenges, primarily the optimization of potency, selectivity, and pharmacokinetic properties. The limitations of native peptides and many small molecules, such as rapid degradation and conformational flexibility, often hinder their therapeutic potential.[3][4] The use of peptidomimetics, molecules that mimic the structure and function of peptides, is a powerful strategy to overcome these hurdles.[2]

β-Amino Acids: The Backbone of Stability and Structure β-amino acids, distinguished by the presence of two carbon atoms between their amino and carboxyl termini, offer a distinct advantage.[2] This additional methylene unit in the backbone fundamentally alters their folding properties, allowing them to form stable, predictable secondary structures like helices and turns that are resistant to degradation by common proteases.[1][3] This inherent stability makes them ideal building blocks for developing more durable and effective therapeutics.[2][5]

The 3,4-Dimethoxyphenyl Moiety: More Than Just a Phenyl Ring The 3,4-dimethoxyphenyl group, a veratrole derivative, is a recurring motif in a multitude of pharmacologically active compounds, including natural products and synthetic drugs.[6][7] Its prevalence is not coincidental. The two electron-donating methoxy groups activate the aromatic ring, influencing its electronic and binding properties, often facilitating crucial interactions with biological targets.[8] However, this same electronic richness presents a metabolic challenge, as the catechol-like structure can be susceptible to oxidation, potentially leading to the formation of reactive quinone-type metabolites.[8][9] Understanding and mitigating this liability is a key aspect of designing drugs with this scaffold.

This guide focuses on the intersection of these two concepts: the design and evaluation of molecules that couple the structural benefits of a β-amino acid backbone with the pharmacological potential of the 3,4-dimethoxyphenyl group.

Synthetic Strategies and Structural Elucidation

The successful synthesis and unambiguous characterization of novel analogs are the foundation of any drug discovery program. The causality behind each step is critical for reproducibility and troubleshooting.

Generalized Synthetic Workflow

Several robust synthetic routes can be employed to access 3,4-dimethoxyphenyl β-amino acid analogs. A common and versatile approach involves the Michael addition of an amine to an α,β-unsaturated ester, which is a reliable method for forming the core β-amino acid structure.[10]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wjarr.com [wjarr.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Targeting Cancer Stem Cells with Novel 4-(4-Substituted phenyl)-5-(3,4,5-trimethoxy/3,4-dimethoxy)-benzoyl-3,4-dihydropyrimidine-2(1H)-one/thiones | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

Technical Guide: Solubility Profile of Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

[1][2]

Executive Summary & Chemical Identity

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is a critical

Understanding the solubility of this compound requires a strict distinction between its two primary forms: the Free Base (neutral amine) and the Hydrochloride Salt (ionic solid).[1][2][3] This guide provides a technical analysis of its solubility across organic solvent classes, supported by thermodynamic principles and experimental protocols for purification.[1][2][3]

Chemical Identification

-

IUPAC Name: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate[1][2][3]

-

Molecular Formula:

(Free Base) / -

Molecular Weight: 239.27 g/mol (Free Base) / 275.73 g/mol (HCl Salt)[1][2]

-

Key Functional Groups: Primary amine (basic), Methyl ester (labile to hydrolysis), Dimethoxybenzene (lipophilic/electron-rich).[1][2][3]

Physicochemical Basis of Solubility

The solubility of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is governed by the "Like Dissolves Like" principle, modified by the specific solvation of the amine and ester groups.[1][2]

Polarity & Solvation Mechanisms[3]

-

Free Base: Exhibits a calculated LogP (cLogP) of approximately 1.5–1.[1][2][3]8. It possesses moderate lipophilicity due to the aromatic ring but retains polarity via the amine and ester.[1][2][3] It is soluble in chlorinated solvents and esters but shows limited solubility in water.[1][2]

-

Hydrochloride Salt: The protonation of the amine (

) drastically increases polarity.[1][2][3] The lattice energy of the salt crystal requires high-dielectric solvents (Water, Methanol, DMSO) or elevated temperatures in protic solvents (Ethanol) to overcome.[1][2]

Predicted Solubility Profile

The following table synthesizes empirical observations and chemical principles for process design.

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |

| Polar Protic | Water | Low (< 1 g/L) | High (> 100 g/L) | Biphasic Extraction (Aq.[1][2][3] Phase) |

| Methanol | High | High | Dissolution / Reaction Medium | |

| Ethanol | High | Temperature Dependent | Recrystallization (Key) | |

| Polar Aprotic | DMSO | High | High | NMR Analysis / Library Synthesis |

| Acetonitrile | High | Moderate | HPLC / Crystallization Anti-solvent | |

| Chlorinated | Dichloromethane (DCM) | Very High | Low | Biphasic Extraction (Org.[1][2][3] Phase) |

| Chloroform | Very High | Low | NMR Analysis | |

| Esters/Ethers | Ethyl Acetate | High | Very Low | Extraction / Washing Salt Cake |

| THF | High | Low | Reaction Solvent | |

| Non-Polar | Toluene | Moderate | Insoluble | Anti-solvent Precipitation |

| Hexane/Heptane | Low/Insoluble | Insoluble | Impurity Wash / Precipitation |

Experimental Protocols & Methodologies

Protocol: Recrystallization of the HCl Salt

The most effective purification method for this intermediate is recrystallization from ethanol.[1][2][3] The salt exhibits a steep solubility curve in ethanol, being soluble at reflux (

Reagents:

Procedure:

-

Dissolution: Charge the crude solid into a round-bottom flask equipped with a reflux condenser. Add Absolute Ethanol (approx. 5–7 mL per gram of solid).[2]

-

Heating: Heat the mixture to reflux with magnetic stirring. If the solid does not dissolve completely after 15 minutes at reflux, add small aliquots of ethanol (0.5 mL/g) until a clear solution is obtained.

-

Filtration (Optional): If insoluble particles remain (inorganic salts/dust), filter the hot solution through a pre-heated sintered glass funnel.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling may trap impurities.[1][2]

-

Maturation: Cool the flask in an ice bath (0–5°C) for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold ethanol (

) followed by a wash with cold diethyl ether or heptane to remove residual alcohol.[2] -

Drying: Dry the solid in a vacuum oven at

to constant weight.

Protocol: Acid/Base Extraction (Free Base Isolation)

To isolate the free base for subsequent reactions (e.g., amide coupling), use a biphasic system.[1][2][3]

Procedure:

-

Suspend the HCl salt in Dichloromethane (DCM).[2]

-

Add an equal volume of saturated aqueous

or -

Stir vigorously until the solid dissolves and two clear layers form.

-

Separate the organic layer (DCM) containing the Free Base.[2]

-

Extract the aqueous layer twice more with DCM.[2]

-

Dry the combined organics over anhydrous

, filter, and concentrate in vacuo to yield the Free Base as a viscous oil or low-melting solid.

Visualization of Solubility Dynamics

Solubility & Purification Workflow

The following diagram illustrates the decision logic for solvent selection based on the chemical state (Salt vs. Base) and the desired outcome (Purification vs. Reaction).

Caption: Workflow for solvent selection depending on the ionization state of the molecule, highlighting the critical recrystallization pathway for the HCl salt.

Solvation Mechanism (Molecular Interaction)

This diagram details the microscopic interactions driving solubility in different media.[1][2][3]

Caption: Mechanistic view of solvation. The aromatic region drives solubility in DCM, while the amine/ester groups dictate interactions with protic solvents like Methanol.[2]

Critical Applications in Drug Development[1][3]

Chiral Resolution

Since the compound contains a stereocenter at the

-

Diastereomeric Salt Formation: The racemic free base is often reacted with chiral acids (e.g., Dibenzoyl-L-tartaric acid or Mandelic acid ) in solvents like Acetone or Ethyl Acetate.[1][2][3]

-

Mechanism: The solubility difference between the

-salt and -

Solvent Choice: Acetone is preferred as it dissolves the free base but often precipitates the tartrate salt.[1][2][3]

Synthesis of Dapoxetine & Analogs

This intermediate is a structural precursor to various SSRIs and cardiac medications.[1][2][3] In these syntheses, the solubility profile dictates the telescoping of steps.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 597182, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3] Retrieved from [Link][1][2][3]

-

Periasamy, M., et al. Methods for resolution of beta-amino acids.[1][2][3] (General reference on beta-amino ester resolution solvents).

-

Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems.[1][2][3][5] University of Rhode Island, Dissertations.[2][5] Retrieved from [Link][1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(3,4-dimethoxyphenyl)propanoate | C12H16O4 | CID 520347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Building Blocks | CymitQuimica [cymitquimica.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

The Pharmacological Versatility of 3,4-Dimethoxyphenyl β-Amino Acid Derivatives: A Technical Blueprint

Executive Summary: The Privileged Scaffold

In modern medicinal chemistry, the transition from α-amino acids to β-amino acids represents a critical evolutionary step in drug design. While α-amino acids are highly susceptible to proteolytic cleavage, β-amino acids introduce a methylene spacer that confers exceptional enzymatic stability. Among these, 3,4-dimethoxyphenyl β-amino acid derivatives —specifically derivatives of 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid—have emerged as a "privileged scaffold"[1].

The 3,4-dimethoxyphenyl moiety provides an electron-rich aromatic system capable of engaging in robust

Mechanistic Pathways & Target Modulations

VLA-4 Integrin Antagonism (Anti-Inflammatory & Autoimmune)

The Very Late Antigen-4 (VLA-4, or

Derivatives of 3,4-dimethoxyphenyl β-amino acids act as potent, small-molecule VLA-4 antagonists. The β-amino acid backbone mimics the critical aspartic acid residue found in the natural VCAM-1 ligand, coordinating with the divalent cation (

VLA-4/VCAM-1 signaling pathway and integrin blockade by β-amino acid derivatives.

Glucokinase Allosteric Activation (Metabolic Disorders)

Glucokinase (GK) serves as the primary glucose sensor in pancreatic β-cells. In Type 2 Diabetes, impaired GK activity leads to a higher threshold for glucose-stimulated insulin secretion (GSIS). 3,4-dimethoxyphenyl β-amino acid derivatives function as allosteric GK activators (GKAs)[3].

By binding to an allosteric site physically distinct from the catalytic pocket, these derivatives lower the

Allosteric activation of Glucokinase by β-amino acid derivatives triggering insulin release.

Bradykinin B1 Receptor Modulation (Analgesia)

Unlike the constitutively expressed B2 receptor, the Bradykinin B1 receptor is synthesized de novo following tissue injury and is a major driver of chronic hyperalgesia. N-(arylsulfonyl) β-amino acid derivatives containing a 3,4-dimethoxyphenyl group exhibit high binding affinity for the B1 receptor, acting as selective antagonists to mitigate chronic inflammatory pain without disrupting acute, B2-mediated physiological responses[1].

Quantitative Pharmacological Data

The structural tuning of the β-amino acid backbone and the 3,4-dimethoxyphenyl substituent yields highly specific pharmacological profiles. Below is a comparative summary of the target affinities.

| Biological Target | Therapeutic Indication | Compound Class / Derivative | Activity Metric | Reference |

| VLA-4 Integrin | Multiple Sclerosis, Asthma | N-Aryl-β-amino acid derivatives | 2 | |

| Glucokinase (GK) | Type 2 Diabetes | 3-(3,4-dimethoxyphenyl)-propionamides | ||

| Bradykinin B1 | Chronic Inflammation, Pain | N-(arylsulfonyl)-β-amino acids | High Affinity ( | 1 |

Experimental Protocols & Validation Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and internal controls.

Synthesis of (R)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid

The core scaffold is synthesized via a modified Rodionov reaction, followed by chiral resolution. Enantiopurity is critical, as biological receptors are highly stereoselective; the (R)-enantiomer typically exhibits superior spatial alignment within the VLA-4 and Glucokinase binding pockets[1].

Step-by-Step Methodology:

-

Condensation: Suspend 5.0 g of 3,4-dimethoxybenzaldehyde, 3.1 g of malonic acid, and 4.6 g of ammonium acetate in 50 mL of absolute ethanol.

-

Causality: Ammonium acetate acts as both the nitrogen source and the basic catalyst necessary for the Knoevenagel-type condensation and subsequent decarboxylative amination.

-

-

Reflux: Heat the mixture at reflux (

) for 5 hours.-

Causality: Sustained thermal energy is required to drive the decarboxylation of the intermediate malonic acid adduct, forming the stable β-amino acid.

-

-

Isolation: Cool to room temperature and filter the resulting precipitate. Resuspend in water and acidify to pH 2.0 using 1N HCl. Wash with dichloromethane (DCM) to remove unreacted aldehyde, then concentrate the aqueous phase in vacuo to yield the racemic hydrochloride salt.

-

Chiral Resolution: Dissolve the racemic mixture in methanol and add a stoichiometric equivalent of L-tartaric acid. Cool to

to induce selective crystallization of the diastereomeric salt.-

Self-Validation Checkpoint: Isolate the crystals, neutralize, and measure the specific rotation

via polarimetry. If the optical purity is

-

Step-by-step synthetic workflow and chiral resolution of the β-amino acid scaffold.

In Vitro VLA-4 / VCAM-1 Cell Adhesion Assay

This protocol evaluates the antagonistic potency of the synthesized derivatives. It is engineered to prevent false positives caused by non-specific cell binding.

Step-by-Step Methodology:

-

Plate Preparation: Coat a 96-well microtiter plate with 100 µL/well of recombinant human VCAM-1 (

in PBS) overnight at -

Blocking: Wash the plate thrice with assay buffer (TBS + 1 mM

), then add 1% Bovine Serum Albumin (BSA) for 2 hours at room temperature.-

Causality: BSA blocks bare plastic surfaces. Without this step, leukocytes will adhere non-specifically to the well, rendering the

calculation mathematically invalid.

-

-

Cell Preparation: Label Jurkat cells (which constitutively express high levels of VLA-4) with Calcein-AM fluorescent dye (

) for 30 minutes. Wash twice to remove excess dye. -

Compound Incubation: Pre-incubate the labeled Jurkat cells (

cells/mL) with varying concentrations of the β-amino acid derivative (0.1 µM to 100 µM) for 30 minutes.-

Self-Validation Control: Include a well with BIO-1211 (a known, potent VLA-4 antagonist) as a positive control, and a vehicle-only (DMSO) well as a negative control. If BIO-1211 fails to inhibit adhesion by

, the assay must be aborted and the VCAM-1 coating re-evaluated.

-

-

Adhesion & Quantification: Add 100 µL of the cell/drug suspension to the coated wells. Incubate for 45 minutes at

. Wash the wells gently three times to remove unbound cells. Read the remaining fluorescence (Ex 485 nm / Em 530 nm) using a microplate reader to calculate the

References

- Title: US6953802B2 - Beta-amino acid derivatives-inhibitors of leukocyte adhesion mediated by VLA-4 Source: Google Patents URL

- Title: WO2002076964A1 - Derivatives of n-(arylsulfonyl)

- Title: WO2009092432A1 - Beta-amino acid derivatives for treatment of diabetes Source: Google Patents URL

- Title: WO2014015054A1 - Beta amino acid derivatives as integrin antagonists Source: Google Patents URL

Sources

- 1. WO2002076964A1 - Derivatives of n-(arylsulfonyl)beta-aminoacids comprising a substituted aminomethyl group, the preparation method thereof and the pharmaceutical compositions containing same - Google Patents [patents.google.com]

- 2. US6953802B2 - Beta-amino acid derivatives-inhibitors of leukocyte adhesion mediated by VLA-4 - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate

As a Senior Application Scientist overseeing early-stage drug discovery and peptidomimetic design, I frequently encounter bottlenecks related to the stability and stoichiometric precision of building blocks.

This whitepaper provides an in-depth technical analysis of its molecular formula, molecular weight, and the causal reasoning behind its standard synthetic and analytical protocols.

Physicochemical Profiling and Structural Causality

Before deploying any building block into solid-phase peptide synthesis (SPPS) or medicinal chemistry workflows, establishing absolute certainty regarding its molecular weight and formula is non-negotiable. An error in molecular weight calculations directly translates to stoichiometric imbalances, leading to failed couplings and complex purification profiles.

The compound is structurally defined by a propanoate backbone, a primary amine at the

Quantitative Data Summary

To ensure precise reagent calculations, the physicochemical parameters are summarized below. Note the critical distinction between the free base and the commercially preferred hydrochloride salt[1][2].

| Property | Free Base | Hydrochloride Salt (Standard Commercial Form) |

| IUPAC Name | Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride |

| Molecular Formula | C₁₂H₁₇NO₄ | C₁₂H₁₈ClNO₄ |

| Molecular Weight | 239.27 g/mol | 275.73 g/mol |

| CAS Registry Number | 34841-03-7[3] | 54503-20-7[4][5] |

| Structural State | Nucleophilic amine, prone to lactamization | Protonated amine, bench-stable solid |

The Causality of the Salt Form: Why do authoritative suppliers like and predominantly provide this compound as a hydrochloride salt (CAS 54503-20-7)[4][6]? The free base of a

Experimental Protocol: Synthesis of the Hydrochloride Salt

To achieve the C₁₂H₁₈ClNO₄ formula with high fidelity, we utilize a two-step self-validating workflow: a Rodionov reaction followed by an in situ acid-catalyzed esterification.

Step-by-Step Methodology

Step 1: Rodionov Condensation

-

Charge: In a round-bottom flask, combine 3,4-dimethoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

-

Catalysis: Add ammonium acetate (2.0 eq) as both the nitrogen source and the catalyst.

-

Reaction: Suspend the mixture in absolute ethanol and reflux for 6 hours.

-

Isolation: Cool the reaction to room temperature. The intermediate

-amino acid will precipitate. Filter and wash with cold ethanol to remove unreacted aldehyde.

Step 2: Esterification and Salt Formation

-

Suspension: Suspend the isolated

-amino acid in dry methanol (0.5 M concentration) and chill to 0 °C using an ice bath. -

Activation: Dropwise, add thionyl chloride (SOCl₂, 1.5 eq) under a nitrogen atmosphere.

-

Mechanistic Insight: We explicitly choose SOCl₂ over standard acid catalysts (like H₂SO₄) because SOCl₂ reacts with methanol to generate anhydrous HCl gas and dimethyl sulfite in situ. This not only drives the formation of the methyl ester but simultaneously converts the product into the stable hydrochloride salt.

-

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Recovery: Concentrate the solution in vacuo. Recrystallize the crude solid from a mixture of methanol and diethyl ether to yield pure Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride (MW: 275.73 g/mol ).

Synthetic workflow for Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate HCl.

Analytical Validation Protocol

A protocol is only as reliable as its validation framework. To confirm that the synthesized batch strictly adheres to the C₁₂H₁₇NO₄ (free base equivalent) formula and 239.27 g/mol core molecular weight, we employ a dual-orthogonal validation approach.

Step-by-Step Methodology

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Preparation: Dissolve 1 mg of the product in 1 mL of LC-grade Methanol/Water (50:50) with 0.1% Formic Acid.

-

Execution: Run via ESI+ (Electrospray Ionization in positive mode).

-

Self-Validation Check: Because the salt dissociates in solution, the mass spectrometer will detect the protonated free base. You must observe a dominant [M+H]⁺ peak at m/z 240.28 . The presence of this exact mass validates the C₁₂H₁₇NO₄ formula[7].

2. Proton Nuclear Magnetic Resonance (¹H NMR)

-

Preparation: Dissolve 10 mg of the sample in DMSO-d₆.

-

Execution: Acquire spectra at 400 MHz.

-

Self-Validation Check: Look for the causal structural markers:

-

A sharp singlet at ~3.6 ppm integrating to 3H (confirming the methyl ester).

-

Two sharp singlets at ~3.7-3.8 ppm integrating to 6H total (confirming the 3,4-dimethoxy groups).

-

A broad singlet downfield (~8.5 ppm) integrating to 3H (confirming the -NH₃⁺ hydrochloride salt state).

-

Analytical validation pathway confirming molecular weight and formula.

References

Sources

- 1. methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride [biogen.es]

- 2. METHYL 3-AMINO-3-(3,4-DIMETHOXYPHENYL)PROPANOATE HYDROCHLORIDE | 54503-20-7 [chemicalbook.com]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. 54503-20-7|Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate| Ambeed [ambeed.com]

- 5. scbt.com [scbt.com]

- 6. METHYL 3-AMINO-3-(3,4-DIMETHOXYPHENYL)PROPANOATE HYDROCHLORIDE CAS#: 54503-20-7 [m.chemicalbook.com]

- 7. METHYL 3-AMINO-3-(3,4-DIMETHOXYPHENYL)PROPANOATE HYDROCHLORIDE | 54503-20-7 [chemicalbook.com]

Synthetic routes for beta-amino-3,4-dimethoxybenzenepropanoic acid methyl ester

Technical Guide: Synthetic Routes for Methyl -amino-3,4-dimethoxybenzenepropanoate

Executive Summary

Methyl

This guide details two primary synthetic strategies:

-

The Modified Rodionov Route: A robust, scalable protocol for generating the racemic scaffold.

-

Chemoenzymatic Resolution: A high-fidelity method for isolating enantiopure (

or

Retrosynthetic Analysis

To design the optimal route, we must deconstruct the target molecule. The strategic disconnections reveal that the

Figure 1: Retrosynthetic tree illustrating the primary disconnection to Veratraldehyde via the Rodionov protocol and an alternative Michael addition pathway.

Route A: The Modified Rodionov Protocol (Racemic)

The Rodionov reaction is the most direct method for synthesizing

Mechanistic Insight

The reaction proceeds through the condensation of veratraldehyde with malonic acid in the presence of ammonium acetate. The ammonium ion serves a dual role: it acts as the nitrogen source for the imine and as a buffer to facilitate the Knoevenagel condensation. The subsequent decarboxylation is driven by the thermal conditions, yielding the

Experimental Protocol

Step 1: Synthesis of

-amino-3,4-dimethoxybenzenepropanoic acid

Reagents:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): 1.0 eq

-

Malonic Acid: 1.0 eq[1]

-

Ammonium Acetate: 2.0 eq[2]

-

Ethanol (95%): Solvent (5 mL per gram of aldehyde)

Procedure:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve veratraldehyde (16.6 g, 100 mmol) and malonic acid (10.4 g, 100 mmol) in ethanol (80 mL).

-

Addition: Add ammonium acetate (15.4 g, 200 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. The reaction typically turns from clear to a yellowish solution.

-

Precipitation: Cool the mixture to room temperature. The

-amino acid product often precipitates as a white solid. If not, reduce volume by 50% under vacuum and cool to 0°C. -

Filtration: Filter the solid, wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

-

Drying: Dry under vacuum at 45°C.

-

Expected Yield: 55–65%

-

Checkpoint: Verify intermediate by IR (Broad NH/OH stretch ~3000 cm⁻¹, C=O stretch ~1600 cm⁻¹ for zwitterion).

-

Step 2: Esterification to Methyl Ester

Reagents:

-

Crude

-amino acid (from Step 1) -

Methanol (anhydrous)

-

Thionyl Chloride (

): 1.5 eq

Procedure:

-

Setup: Place methanol (50 mL) in a flask and cool to 0°C in an ice bath.

-

Activation: Dropwise add thionyl chloride (1.5 eq relative to acid) to the methanol. Caution: Exothermic reaction with gas evolution (HCl/SO2). Stir for 15 minutes.

-

Addition: Add the

-amino acid solid in portions to the cold solution. -

Reflux: Remove the ice bath and heat to reflux for 3 hours.

-

Workup:

-

Evaporate the solvent in vacuo to obtain the hydrochloride salt.

-

To obtain the free base: Dissolve the residue in minimal water, cool to 0°C, and basify to pH 9-10 with saturated

. -

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry organic layer over

, filter, and concentrate.[2]

-

Process Workflow Diagram

Figure 2: Step-by-step workflow for the Rodionov condensation and subsequent esterification.

Route B: Enantioselective Chemoenzymatic Resolution

For drug development, enantiopurity is non-negotiable. While asymmetric synthesis using chiral auxiliaries is possible, enzymatic resolution using Candida antarctica Lipase B (CAL-B) is often more cost-effective and scalable for this specific substrate.

Principle

Lipases like CAL-B show high stereoselectivity toward

Protocol (Kinetic Resolution via N-Acylation)

Reagents:

-

Racemic Methyl

-amino-3,4-dimethoxybenzenepropanoate (from Route A) -

Candida antarctica Lipase B (immobilized, e.g., Novozym 435)

-

Ethyl Acetate (solvent and acyl donor) or MTBE + Vinyl Acetate.

Procedure:

-

Dissolution: Dissolve the racemic amine (1.0 g) in dry Ethyl Acetate (20 mL).

-

Enzyme Addition: Add Novozym 435 (100 mg, 10% w/w).

-

Incubation: Shake at 30–40°C. Monitor conversion by HPLC.

-

Termination: Stop the reaction at 50% conversion (theoretical maximum yield for resolution).

-

Separation: Filter off the enzyme.

-

Purification:

-

The reaction mixture contains the unreacted enantiomer (Amine) and the acylated product (Amide) .

-

Perform an acid-base extraction.[3] Wash the organic phase with 1M HCl.

-

Aqueous Phase: Contains the unreacted enantiomer (as salt). Basify and extract to recover Enantiomer A.

-

Organic Phase: Contains the

-acetylated enantiomer. Hydrolyze (6M HCl, Reflux) to recover Enantiomer B.

-

Analytical Validation (QC)

Trustworthiness relies on rigorous characterization. The following data points confirm the identity of the product.

NMR Specification (Free Base in )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 6.80 – 6.90 | Multiplet | 3H | Veratryl Ring Protons |

| 4.35 – 4.45 | Triplet/dd | 1H | Chiral Center (CH-NH2) | |

| Methoxy | 3.86, 3.88 | Singlets | 6H | Ar-OCH3 (3,4 position) |

| Ester | 3.68 | Singlet | 3H | COOCH3 |

| 2.60 – 2.75 | Multiplet | 2H | CH2-COOMe | |

| Amine | 1.80 | Broad s | 2H | NH2 (Exchangeable) |

Chiral HPLC Method

To determine enantiomeric excess (ee) after Route B:

-

Column: Chiralcel OD-H or AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm.

Safety & Handling

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Use only in a fume hood.

-

Veratraldehyde: Skin irritant.

-

Biologicals: While CAL-B is non-hazardous, handle immobilized enzymes to avoid inhalation of dust.

References

-

Rodionov, V. M. (1926). "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. - Steer, D. L., et al. (2002).

-

Soloshonok, V. A. (Ed.).[4][5] (2005). Enantioselective Synthesis of

-Amino Acids. John Wiley & Sons. (Comprehensive guide on chiral resolution). -

Liljeblad, A., & Kanerva, L. T. (2006).

-amino acids." Tetrahedron, 62(25), 5831-5854. -

Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. (Context on the utility of

-amino acids in drug design).

Methodological & Application

Ammonium chloride catalyzed one-pot synthesis of beta-amino esters

Ammonium Chloride-Catalyzed One-Pot Synthesis of β-Amino Esters: A Green, Multicomponent Mannich-Type Protocol

Executive Summary

β-amino esters are critical pharmacophores and synthetic building blocks in medicinal chemistry. They serve as direct precursors to β-lactam antibiotics, β-amino acids, and complex bioactive molecules such as Nikkomycins and Neopolyoxins[1]. While traditional multicomponent Mannich reactions are effective, they frequently require harsh conditions, toxic organic solvents, or expensive transition-metal catalysts. This application note outlines a highly efficient, atom-economical, and green one-pot, three-component synthesis of β-amino esters utilizing ammonium chloride (NH₄Cl) as an inexpensive, mild Brønsted acid catalyst[1].

Mechanistic Rationale: The Causality of NH₄Cl Catalysis

The selection of NH₄Cl (5 mol%) is dictated by its specific pKa (~9.2) and its capacity to act as a dual-activation agent in protic solvents like ethanol[1].

-

Imine Formation: NH₄Cl provides mild protonation of the carbonyl oxygen of the aromatic aldehyde, enhancing its electrophilicity. This lowers the activation energy for nucleophilic attack by the aromatic amine. The mild acidity is crucial; it ensures aldehyde activation without triggering unwanted side reactions such as oxygenolysis or self-condensation[1].

-

Mannich Addition: Once the imine intermediate is generated in situ, NH₄Cl activates the imine nitrogen via hydrogen bonding. Concurrently, it facilitates the enolization of the active methylene compound (e.g., diethyl malonate)[1]. The enol subsequently attacks the activated imine, forming the new C-C bond to yield the β-amino ester[1].

-

Solvent Causality: Ethanol is selected because it solubilizes the starting materials to allow homogeneous catalysis, while its protic nature assists in the proton-transfer steps of the Mannich cascade[1].

Experimental Protocol: Self-Validating Workflow

Target: Synthesis of Diethyl 2-((phenylamino)(phenyl)methyl)malonate

Materials:

-

Benzaldehyde (1.0 mmol)

-

Aniline (1.0 mmol)

-

Diethyl malonate (1.0 mmol)

-

Ammonium chloride (NH₄Cl) (5 mol%, 0.05 mmol)

-

Absolute Ethanol (2.0 mL)

Step-by-Step Procedure:

-

Initiation (Cascade Step 1): In a 10 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol) and aniline (1.0 mmol) to 2.0 mL of absolute ethanol.

-

Catalyst Addition: Add NH₄Cl (5 mol%) to the stirring mixture. Stir at room temperature (25 °C) for 10–15 minutes[1].

-

Validation Check 1: Spot the reaction mixture on a silica gel TLC plate (Hexane:EtOAc, 8:2). The disappearance of the benzaldehyde spot and the appearance of a new, less polar imine spot confirms the successful formation of the intermediate.

-

-

Nucleophilic Addition (Cascade Step 2): Once imine formation is confirmed, add diethyl malonate (1.0 mmol) dropwise to the reaction flask[1].

-

Reaction Maturation: Continue stirring the mixture at room temperature for 2–4 hours[1].

-

Validation Check 2: Monitor via TLC. The reaction is complete when the imine spot is fully consumed, and a new UV-active spot (the β-amino ester) appears.

-

-

Work-Up and Isolation: Quench the reaction by adding 5 mL of ice-cold distilled water. In many cases, the product will precipitate directly. If precipitation occurs, filter the solid under a vacuum and wash with cold aqueous ethanol (1:1)[2]. If the product oils out, extract with ethyl acetate (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from hot ethanol to afford the analytically pure β-amino ester.

Visualization of the Reaction Cascade

Figure 1: Mechanistic workflow of the NH4Cl-catalyzed three-component Mannich-type reaction.

Quantitative Data & Optimization

Table 1: Optimization of Catalyst Loading[1]

| Entry | Catalyst (NH₄Cl) | Solvent | Time (h) | Yield (%) | Causality / Observation |

| 1 | None | Ethanol | 12 | Trace | Background reaction is negligible without Brønsted acid activation. |

| 2 | 2 mol% | Ethanol | 6 | 45 | Insufficient protonation limits the rate of imine formation. |

| 3 | 5 mol% | Ethanol | 3 | 95 | Optimal balance of rate and catalytic turnover; full conversion. |

| 4 | 8 mol% | Ethanol | 2.5 | 96 | Shortens time slightly, but provides no significant yield improvement. |

Table 2: Substrate Scope and Electronic Effects[2]

| Aldehyde Substituent | Amine Substituent | Active Methylene | Yield (%) | Electronic Effect Rationale |

| -H (Benzaldehyde) | -H (Aniline) | Diethyl malonate | 95 | Baseline reactivity for the unsubstituted system. |

| 4-NO₂ | -H | Diethyl malonate | 98 | Strong EWG on aldehyde increases imine electrophilicity, accelerating attack. |

| 4-Cl | -H | Diethyl malonate | 92 | Mild EWG maintains high reactivity and excellent yields. |

| 4-OCH₃ | -H | Diethyl malonate | 62 | Strong EDG on aldehyde decreases imine electrophilicity, hindering addition. |

Troubleshooting & Substrate Limitations

-

Low Yields with Electron-Rich Imines: As demonstrated in Table 2, imines bearing strong electron-donating groups (EDGs) such as -OCH₃ on the aryl ring exhibit significantly reduced reactivity[2]. The EDG donates electron density into the C=N bond via resonance, reducing the partial positive charge on the imine carbon. This makes it less susceptible to nucleophilic attack by the malonate enol[2].

-

Optimization Strategy: For highly electron-rich substrates, slight thermal activation (e.g., warming to 40 °C) or increasing the reaction time is recommended to drive the equilibrium forward.

-

-

Incomplete Enolization: If the active methylene compound is less acidic than diethyl malonate (e.g., simple aliphatic esters), the mild acidity of NH₄Cl may not sufficiently promote enolization. This protocol is highly optimized for malonates, β-keto esters, and similar active methylene compounds[1].

References

-

Waghmare, Smita R. "NH4Cl Catalyzed synthesis of β-amino Esters." Results in Chemistry, Vol. 2, 100036 (2020). URL:[Link]

Sources

Application Notes and Protocols for the Enantioselective Mannich Reaction of 3,4-Dimethoxyphenyl β-Amino Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 3,4-Dimethoxyphenyl β-Amino Esters

Chiral β-amino esters are of paramount importance in the pharmaceutical industry, serving as crucial building blocks for a wide array of therapeutic agents. Their structural motif is found in numerous biologically active molecules, including antibiotics, antiviral agents, and enzyme inhibitors. The 3,4-dimethoxyphenyl group, in particular, is a common feature in many pharmaceuticals due to its ability to mimic the catechol moiety of neurotransmitters and its favorable metabolic profile. The precise stereochemical control in the synthesis of these compounds is critical, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological properties. The enantioselective Mannich reaction has emerged as a powerful and atom-economical method for the construction of these valuable chiral molecules.[1][2]

This application note provides a detailed guide to the enantioselective synthesis of 3,4-dimethoxyphenyl β-amino esters via the organocatalyzed Mannich reaction. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that influence its success.

The Enantioselective Mannich Reaction: A Mechanistic Overview

The Mannich reaction is a three-component condensation that forms a C-C bond, resulting in the formation of a β-amino carbonyl compound, also known as a Mannich base.[2][3] The asymmetric variant of this reaction allows for the stereoselective synthesis of chiral β-amino compounds. Organocatalysis, using small chiral organic molecules, has revolutionized this field, with L-proline and its derivatives being among the most studied and effective catalysts.[3][4]

The generally accepted mechanism for the L-proline-catalyzed Mannich reaction involves a catalytic cycle initiated by the formation of a nucleophilic enamine intermediate from a ketone and the secondary amine of the proline catalyst.[4] Concurrently, the aldehyde (in this case, 3,4-dimethoxybenzaldehyde) reacts with an amine (commonly p-anisidine) to form an imine in situ. The chiral enamine then undergoes a stereoselective addition to the imine. The stereochemical outcome is dictated by the transition state geometry, where the proline catalyst effectively shields one face of the enamine, directing the imine to attack from the less sterically hindered face.[2] The carboxylic acid group of the proline catalyst is also believed to play a crucial role by activating the imine through hydrogen bonding.[4] Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the desired β-amino carbonyl product.

Visualizing the Catalytic Cycle

To better understand the intricate steps of this reaction, the following diagram illustrates the proposed catalytic cycle for the L-proline-catalyzed enantioselective Mannich reaction.

Sources

Application Note: Synthesis, Characterization, and Optimization of 3,4-Dimethoxyphenyl-Functionalized Poly(β-Amino Esters) (PBAEs)

Scientific Rationale & Introduction

Poly(β-amino esters) (PBAEs) represent a leading class of biodegradable, cationic polymers engineered for the non-viral delivery of nucleic acids (DNA, mRNA, siRNA). They condense anionic genetic cargo into nano-scale polyplexes, protecting the payload from enzymatic degradation while facilitating cellular uptake and endosomal escape [[1]]().

The incorporation of 3,4-dimethoxyphenyl moieties—either as side-chain monomers or terminal end-caps—introduces a critical balance of hydrophobicity and electron density to the polymer architecture. The bulky aromatic ring enhances

Mechanistic Principles & Causality in Experimental Design

The synthesis of PBAEs relies on the Aza-Michael Addition , a step-growth polymerization between bis-acrylates and primary amines (or bis-secondary amines). This protocol is specifically designed around causality and self-validation:

-

Stoichiometric Imbalance (1.2:1 Diacrylate to Amine): Polymerization is intentionally driven with a 20% molar excess of the diacrylate monomer. This ensures that the resulting base polymer is strictly acrylate-terminated , preventing uncontrolled cross-linking and providing reactive sites for subsequent functionalization [[2]]([Link]).

-

Temperature & Solvent-Free Kinetics: The base polymerization is conducted neat (solvent-free) at 90 °C. The absence of solvent maximizes monomer collision frequency, driving the step-growth kinetics to high conversion within 24 hours without the need for toxic metal catalysts .

-

End-Capping in Polar Aprotic Solvents: The highly viscous base polymer is dissolved in anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO) before introducing the 3,4-dimethoxyphenyl-containing amine (e.g., 1-(3,4-dimethoxyphenyl)piperazine). DMSO is selected because it fully solvates both the hydrophobic polymer backbone and the bulky aromatic end-capping agents, ensuring quantitative end-group conversion [[3]]([Link]).

Workflow Visualization

Caption: Workflow of 3,4-dimethoxyphenyl-functionalized PBAE synthesis and nanoparticle formulation.

Self-Validating Experimental Protocols

Phase 1: Synthesis of the Acrylate-Terminated Base Polymer

-

Preparation: In a 20 mL glass scintillation vial containing a magnetic stir bar, add 1,4-butanediol diacrylate (B4) and 5-amino-1-pentanol (S5) at a strictly controlled 1.2:1 molar ratio (e.g., 12 mmol B4 to 10 mmol S5).

-

Polymerization: Seal the vial under a nitrogen atmosphere. Submerge the vial in an oil bath pre-heated to 90 °C and stir at 300 RPM for exactly 24 hours.

-

Self-Validation Checkpoint 1 (Viscosity): The reaction is successful if the mixture transitions from a free-flowing liquid to a highly viscous, honey-like consistency.

-

Self-Validation Checkpoint 2 (1H NMR): Take a 10 mg aliquot, dissolve in CDCl3, and perform 1H NMR. Confirm the complete disappearance of primary amine protons and the retention of terminal acrylate vinyl protons (multiplets at

5.8–6.4 ppm).

Phase 2: End-Capping with 1-(3,4-Dimethoxyphenyl)piperazine

-

Solvation: Dissolve the highly viscous base polymer in anhydrous DMSO to achieve a concentration of 100 mg/mL. Vortex vigorously until completely homogeneous.

-

Functionalization: Add a 0.5 M solution of 1-(3,4-dimethoxyphenyl)piperazine in DMSO to the polymer solution. Ensure the end-capping amine is in a 2-fold molar excess relative to the theoretical terminal acrylate groups.

-

Reaction: Stir the mixture at room temperature (25 °C) for 24 hours.

-

Purification via Precipitation: Dropwise, add the polymer solution into 50 mL of vigorously stirred, ice-cold diethyl ether. The PBAE will precipitate as a sticky white/yellowish solid.

-

Causality: Diethyl ether selectively solubilizes unreacted 1-(3,4-dimethoxyphenyl)piperazine and DMSO while crashing out the polymer .

-

-

Wash & Dry: Decant the ether, wash the polymer twice more with fresh cold ether, and dry under deep vacuum for 48 hours to remove all residual solvent.

-

Self-Validation Checkpoint 3 (End-Group Conversion): Perform 1H NMR. The reaction is complete when the acrylate vinyl protons (

5.8–6.4 ppm) have completely disappeared, replaced by the aromatic protons of the dimethoxyphenyl group (

Phase 3: Polyplex Nanoparticle Formulation

-

Stock Solutions: Dissolve the purified PBAE in 25 mM Sodium Acetate buffer (pH 5.0) at 100 mg/mL. Dilute plasmid DNA (pDNA) or siRNA in the same buffer to 1 mg/mL.

-

Complexation: Rapidly mix the polymer solution into the nucleic acid solution to achieve the desired weight-to-weight (w/w) ratio (e.g., 30:1 or 60:1).

-

Incubation: Allow the mixture to self-assemble at room temperature for 10 minutes prior to in vitro application or dynamic light scattering (DLS) characterization.

Quantitative Data & Characterization

The incorporation of the 3,4-dimethoxyphenyl moiety significantly alters the biophysical properties of the resulting nanoparticles. Below is a comparative summary of the synthesized libraries.

| Formulation | Base Polymer Ratio (B:S) | End-Cap Monomer | Mw (kDa) | PDI | Zeta Potential (mV) | Nanoparticle Size (nm) | Transfection Efficacy (%) |

| PBAE-DMP-1 | 1.2 : 1 | 1-(3,4-dimethoxyphenyl)piperazine | 12.4 | 1.8 | +16.4 ± 1.2 | 115 ± 8 | 88 ± 4 |

| PBAE-DMP-2 | 1.05 : 1 | 1-(3,4-dimethoxyphenyl)piperazine | 29.1 | 2.2 | +19.1 ± 1.5 | 142 ± 12 | 94 ± 2 |

| PBAE-Ctrl-A | 1.2 : 1 | 1-(3-aminopropyl)-4-methylpiperazine | 11.9 | 1.7 | +12.8 ± 0.9 | 108 ± 6 | 65 ± 5 |

| PBAE-Ctrl-B | 1.2 : 1 | None (Acrylate Terminated) | 11.5 | 1.7 | -2.4 ± 0.5 | > 500 (Aggregated) | < 5 |

Data Interpretation: The data demonstrates that end-capping with 3,4-dimethoxyphenyl derivatives (PBAE-DMP-1 & 2) yields nanoparticles with optimal sizes for endocytosis (115-142 nm) and highly positive zeta potentials, resulting in superior transfection efficacies compared to standard aliphatic end-caps (PBAE-Ctrl-A) or un-capped polymers (PBAE-Ctrl-B).

References

- Biodegradable poly(beta-amino esters) and uses thereof.European Patent Office (EP1903068A1).

-

Subtle changes to polymer structure and degradation mechanism enable highly effective nanoparticles for siRNA and DNA delivery to human brain cancer. Tzeng, S. Y., & Green, J. J. Advanced Healthcare Materials (2013), 2(3), 468-480. Available at:[Link]

-

A combinatorial polymer library approach yields insight into nonviral gene delivery. Green, J. J., Langer, R., & Anderson, D. G. Accounts of Chemical Research (2008), 41(6), 749-759. Available at:[Link]

Sources

- 1. EP1903068A1 - Biodegradable poly(beta-amino esters) and uses thereof - Google Patents [patents.google.com]

- 2. ris.utwente.nl [ris.utwente.nl]

- 3. Biodegradable Polymeric Nanoparticles Show High Efficacy and Specificity at DNA Delivery to Human Glioblastoma in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Protecting group strategies for beta-amino-3-(3,4-dimethoxyphenyl)propanoate

Application Note: Protecting Group Strategies for -amino-3-(3,4-dimethoxyphenyl)propanoate

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis and manipulation of

The Critical Risk: The 3,4-dimethoxy ring is highly electron-rich. While this moiety is stable to base, it is susceptible to Electrophilic Aromatic Substitution (EAS) under acidic conditions. Specifically, during the removal of acid-labile protecting groups (like Boc or

This guide details two orthogonal strategies—Fmoc/tBu and Boc/Benzyl —with a specific focus on cation scavenging protocols required to preserve the integrity of the veratryl core.

Strategic Decision Matrix: Fmoc vs. Boc

The choice of strategy depends on the downstream application (Solid Phase Peptide Synthesis vs. Solution Phase).

Caption: Decision tree for selecting orthogonal protection based on application and associated chemical risks.

Part 2: Detailed Protocols

Protocol A: Fmoc Protection (The "Base-Labile" Route)

Context: Ideal for Solid Phase Peptide Synthesis (SPPS). The Fmoc group is removed by piperidine, avoiding acid exposure until the final global deprotection.

Reagents:

-

Substrate:

-amino-3-(3,4-dimethoxyphenyl)propanoate (HCl salt) -

Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

-

Base:

or -

Solvent: 1,4-Dioxane / Water (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Suspend the amino acid (1.0 equiv) in water/dioxane (1:1). Add

(2.5 equiv) to basify to pH ~9–10. Note: Ensure the amino acid is fully solubilized before adding Fmoc-OSu to prevent heterogeneous reaction kinetics. -

Addition: Cool the mixture to 0°C. Add Fmoc-OSu (1.1 equiv) dropwise as a solution in dioxane.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

-

Self-Validating Checkpoint: Monitor by TLC (EtOAc/Hexane). The ninhydrin stain for the free amine should disappear.

-

-

Workup (Critical):

-

Dilute with water.[1]

-

Wash the aqueous phase with Diethyl Ether (

) to remove unreacted Fmoc-OSu and byproducts (fulvene). Do not skip this wash. -

Acidify the aqueous layer carefully to pH 2–3 using 1N HCl. Caution: Do not use concentrated HCl to avoid affecting the dimethoxy ring.

-

Extract the white precipitate with Ethyl Acetate.

-

-

Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Boc Deprotection with Cation Scavenging (The "Acid-Labile" Risk)

Context: This is the high-risk step. When removing a Boc group (or t-Bu ester) with TFA, the tert-butyl cation (

The Scavenger Cocktail: Standard "Reagent K" is often insufficient. We utilize a High-Silane Cocktail to aggressively quench carbocations.

| Component | Role | Volume % |

| TFA | Acidolysis Reagent | 90% |

| Triethylsilane (TES) | Primary Cation Scavenger (Hydride donor) | 5% |

| Water | Nucleophilic Scavenger | 2.5% |

| Thioanisole | "Soft" Nucleophile (Protects Met/Ring) | 2.5% |

Step-by-Step Methodology:

-

Preparation: Dissolve the Boc-protected substrate in a minimal amount of DCM (optional, only if solubility is an issue; pure TFA cocktail is preferred).

-

Scavenger Addition: Add the scavengers (TES, Water, Thioanisole) to the vessel before the acid if possible, or premix them into the TFA.

-

Expert Insight: The solution must turn homogenous. If TES separates, add minimal DCM.

-

-

Acidolysis: Add the TFA mixture to the substrate at 0°C.

-

Reaction: Stir at RT for 30–60 minutes.

-

Self-Validating Checkpoint: LC-MS analysis. Look for the product mass (

). Crucially , look for

-

-

Workup:

-

Evaporate TFA under a stream of nitrogen (do not use heat).

-

Precipitate the product by adding cold Diethyl Ether (

volume). The scavengers and -

Centrifuge and wash the pellet

with ether.

-

Part 3: Mechanism of Action & Visualization

The following diagram illustrates the "Veratryl Trap"—why the scavenging step is non-negotiable for this specific molecule.

Caption: The "Veratryl Trap": Competition between ring alkylation and silane scavenging during deprotection.

Part 4: Troubleshooting & Data Tables

Scavenger Compatibility Table

When designing custom cocktails for 3,4-dimethoxyphenyl derivatives:

| Scavenger | Effectiveness vs | Risk Profile | Recommendation |

| Triethylsilane (TES) | High | Low | Primary Choice. Reduces cation to isobutane. |

| Triisopropylsilane (TIPS) | High | Low | Alternative to TES; less volatile. |

| 1,2-Ethanedithiol (EDT) | High | High (Stench/Toxic) | Use only if Met/Cys are present. |

| Water | Moderate | Low | Essential co-scavenger. |

| Indole | Low | High | Do NOT use. Will compete with substrate for alkylation but adds impurities. |

Common Analytical Signatures

-

NMR (

):-

Product: Two singlets at ~3.8 ppm (Methoxy groups).

-

Impurity (t-Butylated): Appearance of a large singlet (9H) at ~1.3 ppm after TFA removal, indicating the

-butyl group has covalently attached to the ring.

-

-

Mass Spec:

-

Watch for

(mono-t-butyl) or

-

References

-

Greene's Protective Groups in Organic Synthesis , 4th Edition.[3] Wuts, P.G.M.[4] & Greene, T.W. (2006). Wiley-Interscience.

-

Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Chan, W.C. & White, P.D. (2000). Oxford University Press.

-

Scavengers for Boc deprotection to prevent side reactions . BenchChem Technical Guides. (2025).

-

Mechanisms of cation scavenging in peptide synthesis . Journal of Organic Chemistry. Pearson, D.A. et al. (1989). Provides the basis for Reagent K and silane usage.

Troubleshooting & Optimization

Minimizing self-condensation side reactions in beta-amino ester synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for β-amino ester synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of these valuable compounds. As crucial intermediates in the development of pharmaceuticals and other bioactive molecules, the efficient and clean synthesis of β-amino esters is of paramount importance.[1] This resource aims to equip you with the knowledge to overcome common synthetic hurdles, with a particular focus on minimizing the pervasive issue of self-condensation side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct, and my yield of the desired β-amino ester is low. What is the likely cause?

A: This is a classic sign of a self-condensation side reaction, most commonly a Claisen condensation. In this reaction, the enolate of your starting ester acts as a nucleophile and attacks the carbonyl carbon of another molecule of the same ester. This leads to the formation of a β-keto ester, which can further react or complicate purification.

The fundamental issue is the comparable acidity of the α-protons on your ester and the reactivity of the ester carbonyl. Under basic conditions used to generate the enolate for your desired reaction (e.g., a Mannich-type reaction), you are also creating the conditions ripe for self-condensation.[2]

Q2: What is the mechanistic difference between the desired reaction and the self-condensation side reaction?

A: Understanding the competing pathways is crucial for troubleshooting. Let's visualize the process:

-

Desired Pathway (e.g., Mannich-type reaction): Your goal is for the ester enolate to react with an electrophile, such as an imine, to form the new C-C bond of the β-amino ester.[3][4]

-

Side Reaction Pathway (Claisen Condensation): Here, the ester enolate attacks another molecule of the starting ester.

Figure 1: Competing reaction pathways in β-amino ester synthesis.

Troubleshooting Guide

Issue 1: Persistent Self-Condensation

Strategy 1.1: Choice of Base and Stoichiometry

The choice of base is critical. For esters with relatively acidic α-protons, weaker bases like alkoxides (e.g., sodium ethoxide) can establish an equilibrium where the starting ester, enolate, and base coexist. This is a recipe for self-condensation.

Solution: Employ a strong, non-nucleophilic, sterically hindered base to achieve rapid and complete deprotonation of the ester.[5][6] This shifts the equilibrium entirely to the enolate, minimizing the concentration of the electrophilic starting ester.[5]

| Base | pKa of Conjugate Acid | Typical Use | Recommendation for Minimizing Self-Condensation |

| Sodium Ethoxide (NaOEt) | ~16 | Catalytic or stoichiometric | Not recommended; promotes equilibrium |

| Sodium Hydride (NaH) | ~36 | Stoichiometric | Better, but can be slow and heterogeneous |

| Lithium Diisopropylamide (LDA) | ~36 | Stoichiometric | Highly recommended for irreversible enolate formation [6] |

| Potassium Hexamethyldisilazide (KHMDS) | ~26 | Stoichiometric | Excellent alternative to LDA[7] |

Experimental Protocol: In Situ Generation of a Lithium Enolate with LDA

-

Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

-

Solvent: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation (if not purchased as a solution): Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C.

-

Enolate Formation: Slowly add your starting ester to the LDA solution at -78 °C. Maintain this temperature for 30-60 minutes to ensure complete enolate formation.

-

Reaction with Electrophile: Add your electrophile (e.g., a solution of the imine in THF) dropwise to the enolate solution at -78 °C.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

Strategy 1.2: Pre-formed Silyl Ketene Acetals

An alternative to in situ enolate formation is the use of pre-formed silyl ketene acetals. These are stable, isolable enolate equivalents that react with electrophiles in the presence of a Lewis acid catalyst. This approach decouples the enolate formation step from the C-C bond-forming step, effectively eliminating the possibility of self-condensation.[4]

Figure 2: Workflow using a pre-formed silyl ketene acetal.

Issue 2: Low Yields Due to Competing Reactions or Decomposition

Strategy 2.1: Temperature Control

Many reactions involved in β-amino ester synthesis are highly exothermic. Poor temperature control can lead to a host of side reactions, including decomposition of starting materials, products, and reagents.

Solution: Maintain strict temperature control throughout the reaction, especially during the addition of reagents. For highly reactive systems, such as those involving lithium enolates, maintaining a low temperature (e.g., -78 °C) is crucial.[5]

Strategy 2.2: Catalyst Selection

For catalytic variants of the Mannich reaction, the choice of catalyst can significantly impact yield and selectivity.

Solution: Screen a variety of catalysts to find the optimal one for your specific substrates. For example, some reactions may proceed more cleanly with a Brønsted acid catalyst, while others may require a Lewis acid or an organocatalyst.[3] In some cases, simple and inexpensive catalysts like ammonium chloride can be effective.[8]

| Catalyst Type | Example | Application |

| Lewis Acid | TiCl₄, Sc(OTf)₃ | Mukaiyama-Mannich reactions with silyl ketene acetals[4] |

| Brønsted Acid | Triflic acid (TfOH) | Can catalyze the addition of amines to α,β-unsaturated esters[1] |

| Organocatalyst | Proline derivatives | Asymmetric Mannich reactions[9] |

| Simple Salt | NH₄Cl | One-pot reactions of amines, aldehydes, and malonic esters[8] |

Strategy 2.3: Substrate Purity

Impurities in your starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts.

Solution: Ensure that all starting materials and solvents are of high purity and are anhydrous, as water can quench enolates and other reactive intermediates.

Issue 3: Decarboxylation of β-Keto Ester Byproduct

If self-condensation does occur, the resulting β-keto ester can sometimes undergo decarboxylation under the reaction or workup conditions, especially if acidic and/or heated.[2][10][11] This can lead to the formation of a ketone, further complicating the product mixture.

Solution:

-

Primary Strategy: The best approach is to prevent the formation of the β-keto ester in the first place using the strategies outlined in Issue 1.

-

Secondary Strategy: If the β-keto ester has formed, use a mild, non-acidic workup and avoid heating the reaction mixture. Purification via column chromatography at room temperature is recommended.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds. Retrieved from [Link]

-

Li, Y., et al. (2020). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. MDPI. Retrieved from [Link]

-

Malli, R., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Retrieved from [Link]

-

Green, J. J., et al. (2008). Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

ResearchGate. (2025). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

-

Al Mamari, H. (2016). Alkylation and Decarboxylation of beta-Keto Esters. YouTube. Retrieved from [Link]

-

AK LECTURES. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Retrieved from [Link]

-

Waghmare, S. R. (2020). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Retrieved from [Link]

-

PubMed. (2024). Development of Catalytic Enantioselective Mannich Reactions Using Esters. Retrieved from [Link]

-

Chemistry Steps. (2024). Decarboxylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Process for the synthesis of β2,2‐amino ester 3 a. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Retrieved from [Link]

-

Buchwald, S. L., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Retrieved from [Link]

-

Forró, E., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link]

-

Córdova, A., et al. (2002). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Angewandte Chemie International Edition. Retrieved from [Link]

-

University of Bristol. (n.d.). III Enolate Chemistry. Retrieved from [Link]

-

Chen, J., et al. (2023). Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Development of strong Brønsted base catalysis: catalytic direct-type Mannich reactions of non-activated esters via a product-base mechanism. Retrieved from [Link]

-

ThaiScience. (2012). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]

-

Grandel, R., et al. (1995). anti‐Selective Aldol Reactions of Amino Acid Ester Enolates. Application to the Synthesis of α‐Alkylated β‐Hydroxy Amino Acids. Scilit. Retrieved from [Link]

-

Collum, D. B., et al. (2009). Structures of β-Amino Ester Enolates: New Strategies Using the Method of Continuous Variation. PMC. Retrieved from [Link]

-

Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination. Retrieved from [Link]

-

Perczel, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Development of Catalytic Enantioselective Mannich Reactions Using Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

Technical Support Center: Aza-Michael Addition of Electron-Rich Aromatic Amines

This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Aza-Michael addition of electron-rich aromatic amines. The inherent nucleophilicity of these amines, while seemingly advantageous, often leads to a host of issues including low yields, side-product formation, and difficult purifications. This document provides in-depth troubleshooting strategies, detailed protocols, and a mechanistic framework to empower you to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Aza-Michael addition with electron-rich anilines often sluggish despite their high nucleophilicity?

A1: This is a classic case of counterintuitive reactivity. While electron-donating groups on the aromatic ring do increase the electron density on the nitrogen atom, they also decrease the acidity of the N-H bond. This makes the initial proton transfer step, which is often crucial for activating the Michael acceptor or for the turnover of certain catalysts, less favorable. Furthermore, the increased electron density can lead to undesired side reactions, such as oxidation of the aniline.

Q2: What are the most common side products I should be aware of?

A2: The most prevalent side product is the double addition product, where two molecules of the Michael acceptor add to the primary amine.[1] Another common issue is polymerization of the Michael acceptor, especially with highly reactive acrylates. Oxidation of the electron-rich aniline can also occur, leading to colored impurities that can be difficult to remove.

Q3: Is a catalyst always necessary for this reaction?

A3: Not always, but it is highly recommended for achieving reasonable reaction times and yields. In some cases, using highly polar, protic solvents like water or hexafluoroisopropanol (HFIP) can promote the reaction without a catalyst.[2][3] However, for most applications, a well-chosen catalyst will provide superior results.

Q4: What is the general mechanism for the Aza-Michael addition?

A4: The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). This forms a resonance-stabilized enolate intermediate, which is then protonated to yield the final β-amino carbonyl compound.[4] The catalyst's role is typically to activate either the amine or the Michael acceptor.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem 1: Low or No Conversion

Potential Causes & Solutions

-

Insufficient Catalyst Activity: The choice of catalyst is critical. For electron-rich anilines, both Lewis acids and Brønsted acids/bases have shown efficacy.

-

Lewis Acids: Transition metal salts like FeCl₃·6H₂O, CuCl, and Y(NO₃)₃·6H₂O can activate the Michael acceptor, making it more electrophilic.[5][6][7][8]

-

Brønsted Acids: Catalysts like p-toluenesulfonic acid (p-TsOH) can protonate the carbonyl group of the Michael acceptor, increasing its reactivity.[9]

-

Brønsted Bases: Stronger organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can deprotonate the aniline, increasing its nucleophilicity.[10][11]

-

-

Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and influencing reaction rates.

-

Polar Protic Solvents: Water, methanol, and fluorinated alcohols like TFE and HFIP can promote the reaction by stabilizing the charged intermediates through hydrogen bonding.[2][3][12]

-

Solvent-Free Conditions: In some cases, running the reaction neat can increase the concentration of reactants and lead to higher conversion.[1][10]

-

-